L-serine

Catalog No.
S772646
CAS No.
56-45-1
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-serine

CAS Number

56-45-1

Product Name

L-serine

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)O

Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER
INSOL IN BENZENE, ETHER, ETHANOL
Water solubility = 425 g/L at 25 °C
425.0 mg/mL

Synonyms

L-alanine;56-41-7;(S)-2-Aminopropanoicacid;(S)-Alanine;alanine;L-alpha-alanine;(2S)-2-Aminopropanoicacid;L-2-Aminopropionicacid;2-Aminopropionicacid;L-(+)-Alanine;L-2-Aminopropanoicacid;L-alpha-Aminopropionicacid;(S)-(+)-Alanine;alpha-Aminopropionicacid;H-Ala-OH;(L)-Alanine;alpha-Alanine;ALANINE,L-;a-Alanine;2-Aminopropanoicacid,L-;L-2-Aminopropionsaeure;L-a-Alanine;L-a-Aminopropionicacid;Alaninum[Latin];L-S-Aminopropionicacid

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@@H](C(=O)O)N)O

Building Blocks of Life: Protein Synthesis and Beyond

Serine serves as a building block for protein synthesis, contributing to the structural and functional integrity of diverse molecules within cells. Research delves into how serine availability and metabolism influence protein synthesis rates and their impact on various cellular processes .

Potential Neuroprotective Agent: Exploring Benefits in Neurological Disorders

Serine's role in the nervous system is being actively explored. Studies suggest that L-serine, a specific form of the amino acid, might possess neuroprotective properties. Research investigates its potential benefits in treating or managing various neurological disorders, including:

  • Neurological injury: L-serine supplementation has shown potential in promoting the repair of damaged brain tissue after stroke or trauma .
  • Neurodegenerative diseases: Research explores the potential of L-serine in mitigating the progression of Alzheimer's disease and other neurodegenerative conditions .
  • Epilepsy: The role of D-serine, another form of the amino acid, in epilepsy is being investigated. Studies explore its potential contribution to the development and progression of this neurological condition .

Serine Integrases: Tools for Genetic Engineering

Beyond its role as an amino acid, serine finds application in the field of genetic engineering. Serine integrases, a class of enzymes, are valuable tools for manipulating DNA molecules. Researchers utilize these enzymes for:

  • Genome editing: Serine integrases are employed to insert or remove specific DNA segments from genomes, enabling targeted modifications for research and potential therapeutic applications .
  • Synthetic biology: These enzymes contribute to the development of new biological parts and the assembly of complex genetic circuits, facilitating the creation of novel organisms with desired functionalities .

L-serine is an α-amino acid that plays a crucial role in the biosynthesis of proteins. It comprises an α-amino group, a carboxyl group, and a hydroxymethyl side chain, which classifies it as a polar amino acid. This compound is classified as a nonessential amino acid because the human body can synthesize it from other metabolic intermediates, particularly from 3-phosphoglycerate, which is derived from glycolysis. L-serine is encoded by the codons UCU, UCC, UCA, UCG, AGU, and AGC in the genetic code .

Serine plays a crucial role in various biological processes:

  • Protein synthesis: Serine is one of the twenty amino acids used to build proteins throughout the body [].
  • Enzyme function: Serine is a component of the active site in many enzymes, influencing their catalytic activity []. For example, serine proteases are a class of enzymes that rely on serine for their protein-cutting function [].
  • Metabolism: Serine is involved in the synthesis of various molecules essential for metabolism, including purines, pyrimidines (components of DNA and RNA), and glycine [, ].
  • Cell signaling: Serine can be converted to other molecules involved in cellular signaling pathways [].

  • Biosynthesis: The synthesis of L-serine begins with the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination and hydrolysis to yield L-serine .
  • Conversion to Glycine: L-serine can be converted into glycine through the action of serine hydroxymethyltransferase, which transfers a one-carbon unit .
  • Degradation: It can also be degraded to pyruvate or enter gluconeogenesis pathways .

L-serine is integral to various metabolic pathways:

  • Precursor Role: It serves as a precursor for several amino acids such as glycine and cysteine, as well as for important metabolites including sphingolipids and purines .
  • Neuromodulation: D-serine, an enantiomer of L-serine synthesized in neurons, acts as a neuromodulator by coactivating N-methyl-D-aspartate receptors, crucial for synaptic plasticity and memory formation .
  • Metabolic Functions: L-serine is involved in the transsulfuration pathway, linking it to methionine metabolism and the synthesis of sulfur-containing compounds like cysteine and glutathione .

L-serine can be synthesized through various methods:

  • Biosynthetic Pathway: The primary method involves the conversion of 3-phosphoglycerate through enzymatic reactions catalyzed by phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
  • Chemical Synthesis: Laboratory methods can produce racemic serine from methyl acrylate through multiple synthetic steps .

L-serine has diverse applications across several fields:

  • Pharmaceuticals: It is used in formulations for neurological disorders due to its role in neurotransmission.
  • Nutritional Supplements: L-serine is included in dietary supplements aimed at enhancing cognitive function and muscle recovery.
  • Biotechnology: It serves as a building block in protein engineering and synthetic biology applications.

Research indicates that L-serine interacts with various biological systems:

  • Enzyme Activation: L-serine has been shown to activate pyruvate kinase isoforms, influencing glycolytic flux and energy metabolism .
  • Neurotransmitter Modulation: Its conversion to D-serine suggests a significant role in modulating neurotransmitter systems within the brain .

Several compounds share structural or functional similarities with L-serine:

CompoundStructure SimilarityUnique Features
GlycineSimple amino acidSmallest amino acid; nonpolar
CysteineContains sulfurInvolved in disulfide bond formation
ThreonineHydroxyl groupEssential amino acid; involved in protein synthesis
D-SerineEnantiomerActs as a neuromodulator at NMDA receptors

L-serine's unique hydroxymethyl side chain differentiates it from these compounds, contributing to its specific roles in metabolism and neurotransmission.

The phosphorylated pathway represents the primary route for L-serine biosynthesis in most organisms, utilizing 3-phosphoglycerate as the initial substrate in a three-step enzymatic process [1]. This pathway is evolutionarily conserved across prokaryotic and eukaryotic species, indicating its essential role for cellular metabolism [5]. The pathway operates through sequential reactions involving 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, with the first enzyme catalyzing the committed and rate-limiting step [1] [5].

Enzymatic Mechanisms and Subcellular Compartmentalization

The phosphorylated pathway consists of three distinct enzymatic reactions that collectively convert 3-phosphoglycerate to L-serine [1] [5]. The initial step involves 3-phosphoglycerate dehydrogenase (EC 1.1.1.95), which catalyzes the nicotinamide adenine dinucleotide-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate [1]. This enzyme employs an induced fit mechanism to facilitate hydride transfer from the substrate to nicotinamide adenine dinucleotide, producing nicotinamide adenine dinucleotide (reduced form) and the oxidized substrate [30].

The second enzymatic step is mediated by phosphoserine aminotransferase (EC 2.6.1.52), a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the reversible transamination of 3-phosphohydroxypyruvate to 3-phosphoserine using L-glutamate as the amino group donor [7] [12]. This process proceeds through a bimolecular ping-pong mechanism and involves conformational changes in the enzyme structure, particularly in the gate-keeping loop region [12]. The final step utilizes phosphoserine phosphatase (EC 3.1.3.3), a magnesium-dependent enzyme belonging to the haloacid dehalogenase-like hydrolase superfamily, which converts 3-phosphoserine to L-serine through hydrolytic cleavage [32].

Table 1: Enzymatic Characteristics of the Phosphorylated Pathway

EnzymeEC NumberReactionCofactorSubcellular Location (Plants)Subcellular Location (Mammals)Rate Limiting Step
3-Phosphoglycerate Dehydrogenase (PGDH)1.1.1.953-phosphoglycerate + NAD+ → 3-phosphohydroxypyruvate + NADH + H+NAD+PlastidsCytosolYes
Phosphoserine Aminotransferase (PSAT)2.6.1.523-phosphohydroxypyruvate + L-glutamate → 3-phosphoserine + α-ketoglutaratePyridoxal 5'-phosphate (PLP)PlastidsCytosolNo
Phosphoserine Phosphatase (PSP)3.1.3.33-phosphoserine + H2O → L-serine + phosphateMg2+PlastidsCytosolNo

Subcellular compartmentalization of the phosphorylated pathway exhibits significant differences between plant and animal systems [1] [3]. In mammals, all three enzymes of the phosphorylated pathway are localized in the cytosol, where they coordinately regulate de novo L-serine biosynthesis [1]. The cytosolic localization facilitates direct integration with glycolytic metabolism, as 3-phosphoglycerate is readily available from the glycolytic pathway [1].

In contrast, plant cells localize the phosphorylated pathway enzymes within plastids, specifically chloroplasts [3] [10]. Phosphoserine aminotransferase contains an amino-terminal extension exhibiting the characteristics of a plastidic transit peptide, which directs the enzyme to chloroplast compartments [10]. The plastidic localization in plants reflects the unique metabolic organization where 3-phosphoglycerate can be derived from both plastidial glycolysis and the Calvin cycle [3] [22]. This compartmentalization ensures metabolic separation between cytosolic and plastidic 3-phosphoglycerate pools, which do not equilibrate in heterotrophic cells [22].

Species-Specific Variations in Plants, Mammals, and Microorganisms

Significant structural and regulatory variations exist in 3-phosphoglycerate dehydrogenase across different taxonomic groups [19] [30]. Three distinct types of 3-phosphoglycerate dehydrogenase have been characterized based on domain architecture and regulatory mechanisms [19]. Type III enzymes, found in various unicellular organisms, contain only two domains (substrate-binding and cofactor-binding) and lack allosteric regulation sites [30]. Type II enzymes, exemplified by Escherichia coli 3-phosphoglycerate dehydrogenase, possess three domains including an aspartate kinase-chorismate mutase-tyrA domain that mediates serine feedback inhibition [30]. Type I enzymes, present in mammals and Mycobacterium tuberculosis, contain four domains including an additional allosteric substrate binding domain that enables substrate inhibition [19] [30].

Table 2: Kinetic Parameters of PGDH from Different Organisms

OrganismKm_3PGA (mM)Km_NAD+ (mM)Vmax (μmol·min⁻¹·mg⁻¹)pH OptimumSerine InhibitionIC50 Serine (mM)
Arabidopsis thaliana PGDH10.150.0852.809.0Yes1.0
Arabidopsis thaliana PGDH20.180.0923.209.0NoN/A
Arabidopsis thaliana PGDH30.160.0882.909.0Yes5.0
Marchantia polymorpha PGDH0.490.0965.659.0Yes2.3
Human PGDH0.240.0654.208.5Yes0.8
Triticum aestivum PGDH0.200.0753.508.8Yes1.2

Plant 3-phosphoglycerate dehydrogenases exhibit unique regulatory characteristics compared to their mammalian and bacterial counterparts [2] [4]. Arabidopsis thaliana encodes three 3-phosphoglycerate dehydrogenase isoforms, with PGDH1 and PGDH3 demonstrating sensitivity to L-serine inhibition while PGDH2 remains completely insensitive to serine feedback [2] [29]. This differential regulation suggests distinct physiological roles for each isoform in plant metabolism [29]. Additionally, plant 3-phosphoglycerate dehydrogenases display a novel regulatory mechanism involving activation by various amino acids including L-homocysteine, L-alanine, L-valine, L-methionine, and L-homoserine [2] [4]. The half maximal effective concentration of L-homocysteine is two orders of magnitude lower than that of L-serine, indicating greater regulatory potency [2].

Mammalian 3-phosphoglycerate dehydrogenases demonstrate V-type allosteric regulation where L-serine binding primarily reduces the rate of catalysis rather than affecting substrate binding [28] [30]. The mechanism involves formation of a dead-end quaternary complex consisting of enzyme, coenzyme, substrate, and effector, which reduces the population of active enzyme species [28]. Human 3-phosphoglycerate dehydrogenase exhibits cooperative serine binding behavior with multiple binding sites demonstrating different affinities [1] [28].

Microbial 3-phosphoglycerate dehydrogenases display diverse structural organizations and regulatory mechanisms [30]. Bacterial enzymes typically follow the Type II classification with three domains and serine feedback inhibition [30]. However, some bacterial species exhibit variations in coenzyme specificity and regulatory patterns [21]. Archaeal enzymes often represent the simplest Type III structure with minimal regulatory capacity [30].

Table 3: Species-Specific Variations in PGDH Domain Structure

Organism TypeNumber of DomainsDomain StructureSerine RegulationSubstrate InhibitionMolecular Weight (kDa)
Type III (Archaea)2Substrate-binding, Cofactor-bindingNoNo35
Type II (E. coli)3Substrate-binding, Cofactor-binding, ACT domainYesNo45
Type I (Mammals)4Substrate-binding, Cofactor-binding, ACT domain, ASB domainYesYes57
Type I (M. tuberculosis)4Substrate-binding, Cofactor-binding, ACT domain, ASB domainYesYes55
Plants (Arabidopsis)3Substrate-binding, Cofactor-binding, ACT domainYes (PGDH1, PGDH3)No62

Glycerate–Serine Pathway in Cytosol and Peroxisomes

The glycerate-serine pathway represents an alternative route for L-serine biosynthesis that operates primarily in the cytosol and involves peroxisomal compartments [3] [22]. This non-phosphorylated pathway utilizes glycerate as an intermediate and can be considered functionally as the reversal of the second half of the photorespiratory glycolate pathway [3]. The pathway involves 3-phosphoglycerate phosphatase, glycerate dehydrogenase, and serine aminotransferase enzymes, with glycerate serving as the central intermediate metabolite [3] [22].

The initial step of the glycerate-serine pathway involves conversion of 3-phosphoglycerate to glycerate through the action of 3-phosphoglycerate phosphatase [3]. This reaction differs from the photorespiratory pathway, which utilizes glycerate kinase instead of phosphoglycerate phosphatase [3]. The glycerate dehydrogenase enzyme catalyzes the subsequent oxidation of glycerate to hydroxypyruvate, though this enzyme is not necessarily the peroxisomal nicotinamide adenine dinucleotide (reduced form)-hydroxypyruvate reductase operating in reverse direction [3].

Multiple isoforms of glycerate dehydrogenase/hydroxypyruvate reductases facilitate the second step of this pathway [22]. These enzymes are present in peroxisomes (hydroxypyruvate reductase-1), cytosol (hydroxypyruvate reductase-2), and plastids (hydroxypyruvate reductase-3) [22]. The peroxisomal nicotinamide adenine dinucleotide (reduced form)-dependent hydroxypyruvate reductase can readily operate in the direction of hydroxypyruvate and serine synthesis, particularly during darkness when photorespiratory activity is reduced [22].

The cytosolic pool of glycerate serves as substrate for both hydroxypyruvate reductase-2 and cytosolic glycerate kinase [22]. Recent studies have identified a cytosolic isozyme of glycerate kinase in addition to the chloroplastic form, with both isoenzymes produced through phytochrome-mediated alternative splicing of a single glycerate kinase gene [22]. This cytosolic glycerate kinase constitutes a cytoplasmic bypass of photorespiration, directing 3-phosphoglycerate into cytosolic glycolysis rather than the Calvin cycle in chloroplasts [22].

The physiological importance of the glycerate-serine pathway has not been extensively characterized, though it may represent a major source of serine in C4 plants and during darkness in C3 plants [3]. In C4 plants, where photorespiration is suppressed and the photorespiratory pathway of serine formation has limited capacity, activities of 3-phosphoglycerate phosphatase and glycerate dehydrogenase are comparable to those in C3 plants [3]. This suggests that the glycerate-serine pathway compensates for reduced photorespiratory serine synthesis in C4 plants [3].

Table 4: Subcellular Compartmentalization of Serine Biosynthesis Pathways

PathwayPrimary Location (Plants)Key EnzymesCarbon SourcePhysiological Role
Phosphorylated PathwayPlastids (chloroplasts)PGDH, PSAT, PSP3-phosphoglycerate (glycolysis/Calvin cycle)De novo serine synthesis in heterotrophic tissues
Glycerate PathwayCytosol and PeroxisomesPGA phosphatase, Glycerate dehydrogenase/HPR, Serine aminotransferase3-phosphoglycerate (via glycerate)Alternative serine synthesis, C4 plants
Photorespiratory PathwayMitochondria, Peroxisomes, ChloroplastsGlycolate oxidase, Serine:glyoxylate aminotransferase, Glycine decarboxylaseGlycolate (from photorespiration)Photorespiratory serine formation, C3 plants

Photorespiratory Pathway Interplay with Glycolate Metabolism

The photorespiratory pathway constitutes a critical metabolic route linking glycolate metabolism to L-serine biosynthesis in photosynthetic organisms [24] [27]. This pathway operates across multiple cellular compartments including chloroplasts, peroxisomes, and mitochondria, facilitating the recycling of toxic two-carbon compounds generated during photorespiration [26] [27]. The interplay between photorespiratory metabolism and serine biosynthesis represents one of the most significant metabolic networks in C3 plants [24].

Photorespiration initiates when ribulose-1,5-bisphosphate carboxylase/oxygenase fixes oxygen molecules instead of carbon dioxide, producing glycolate as a toxic two-carbon compound [26]. Glycolate oxidase, localized in peroxisomes, catalyzes the oxidation of glycolate to glyoxylate, which subsequently undergoes transamination to form glycine [27]. The glycine molecules are transported to mitochondria where the glycine decarboxylase complex catalyzes the conversion of two glycine molecules to one serine molecule, liberating carbon dioxide and ammonia while reducing nicotinamide adenine dinucleotide to its reduced form [27].

The serine generated through photorespiration serves dual functions in plant metabolism [25]. First, it provides the carbon skeleton required for hydroxypyruvate synthesis in peroxisomes, completing the photorespiratory cycle [27]. Second, it generates another molecule of glycine through the action of serine:glyoxylate aminotransferase, maintaining the stoichiometric balance of the photorespiratory pathway [25]. The hydroxypyruvate produced in peroxisomes is subsequently reduced to glycerate, primarily in peroxisomes but also to a lesser extent in the cytosol [27].

Metabolic interactions between photorespiratory serine formation and the phosphorylated pathway demonstrate complex regulatory networks [22]. Elevated activity of serine:glyoxylate aminotransferase during photorespiration progressively lowers daytime leaf serine contents, which induces compensatory serine biosynthesis through the phosphorylated pathway [22]. This compensation mechanism ensures adequate serine availability for cellular processes while providing 2-oxoglutarate for glutamate synthesis and subsequent ammonium fixation through the glutamine synthetase/glutamate synthase cycle [22].

The glycolate-serine metabolic pathway extends beyond photorespiration to encompass antioxidant defense mechanisms [25]. Glycolate can be converted into glycine and L-serine through serine-glycine metabolism, which subsequently feeds one-carbon metabolism with tetrahydrofolate as a key cofactor [25]. This metabolic network supports glutathione biosynthesis and redox homeostasis, particularly under oxidative stress conditions [25]. The conversion of glycine to L-serine requires serine hydroxymethyltransferase and the glycine cleavage system, both of which contribute to one-carbon unit generation [25].

C4 plants have evolved specialized mechanisms to minimize photorespiration through carbon concentrating systems that reduce ribulose-1,5-bisphosphate carboxylase/oxygenase contact with oxygen [26]. These plants utilize phosphoenolpyruvate carboxylase during the initial carbon fixation step, concentrating carbon dioxide in bundle sheath cells around ribulose-1,5-bisphosphate carboxylase/oxygenase [26]. This adaptation effectively eliminates the oxygenase reaction and reduces the need for photorespiratory serine formation [26]. Consequently, C4 plants rely more heavily on alternative serine biosynthetic pathways, particularly the glycerate-serine pathway [3].

Table 5: Regulatory Mechanisms of Serine Biosynthesis

Regulatory MechanismTarget EnzymeMechanismPhysiological Significance
Serine Feedback InhibitionPGDHAllosteric inhibition (V-type)Prevents serine overproduction
Amino Acid ActivationPGDH (Plants)Allosteric activation by L-homocysteine, L-alanineLinks to methionine cycle and amino acid metabolism
Substrate AvailabilityAll enzymesSubstrate/cofactor concentrationControls pathway flux
Transcriptional ControlPGDH, PSAT, PSPCoordinate expression regulationTissue-specific expression
Post-translational ModificationPGDH, PSATPhosphorylation, subcellular localizationFine-tuning of enzyme activity

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

HEXAGONAL PLATES OR PRISMS
COLORLESS CRYSTALS

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 g/mol

Monoisotopic Mass

105.042593085 g/mol

Boiling Point

250 °C (sublimes)

Heavy Atom Count

7

Taste

SWEETISH TASTE, INSIPID AFTERTASTE
Sweet

Density

1.6 g/cu cm @ 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Melting Point

228 °C (decomposes)
228 °C

UNII

452VLY9402

Related CAS

25821-52-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 69 of 70 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used as a natural moisturizing agent in some cosmetics and skin care products.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Serine is classified as a nutritionally non-essential amino acid. Serine is critical for the production of the body's proteins, enzymes and muscle tissue. Serine is needed for the proper metabolism of fats and fatty acids. It also helps in the production of antibodies. Serine is used as a natural moisturizing agent in some cosmetics and skin care products. The main source of essential amino acids is from the diet, non-essential amino acids are normally synthesize by humans and other mammals from common intermediates.
Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.

Vapor Pressure

0.00000004 [mmHg]

Other CAS

18875-37-1
77160-91-9
130380-93-7
56-41-7

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, SERINE PRESENT IN ACID MUCOPOLYSACCHARIDES. EXCESSIVE ACCUMULATION & EXCRETION IN URINE OF MUCOPOLYSACCHARIDES MAY BE RELATED TO ABNORMAL BONDING BETWEEN MUCOPOLYSACCHARIDES & PROTEIN.
IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.
IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.
DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (D);312-84-5
Serine (DL);302-84-1

Wikipedia

Serine
Corrin

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

ISOLATED FROM SILK FIBROIN (SERICINE)
Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia
Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

L-Serine: ACTIVE
Serine: ACTIVE
AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/
L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.
L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

TESTS FOR...AMINO ACIDS...CHROMATOGRAPHIC, ELECTROPHORETIC... HYDROLYSIS OF PROTEIN YIELDS AMINO ACIDS... /PRC: USE AMINO ACID ANALYZER TO DETERMINE/
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

INTRACEREBROVENTRICULAR INJECTIONS OF ALANINE (0.5-2.0 UG) INTO RABBITS CAUSED DECR IN BODY TEMP IN A 10-DEG ENVIRONMENT. THE EFFECT WAS SLIGHTLY SUBADDITIVE WITH THAT OF SERINE.
ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Modify: 2023-08-15
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem
Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018

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